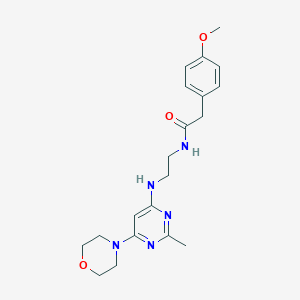

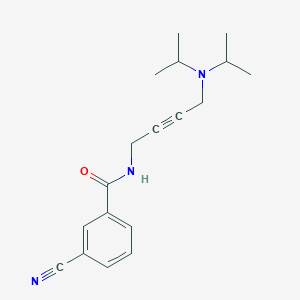

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” are not available, cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical state of “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” is solid . It should be stored at room temperature .科学的研究の応用

Synthesis and Chemical Reactions

The formation and reactions of carbonyl anions, such as those derived from diisopropyl formamide, provide a foundational method for synthesizing various α-hydroxy and α-keto acids. These methods are crucial for cases where cyanohydrin formation is challenging, indicating a potential application of related compounds in synthetic organic chemistry (Fraser & Hubert, 1974).

Fluoride Ion Sensing

Derivatives of benzamide, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, have been synthesized and found to exhibit unique colorimetric sensing capabilities for fluoride ions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting the potential use of similar compounds in developing sensory applications for environmental or biological monitoring (Younes et al., 2020).

Antiviral Activity

The synthesis of certain phosphonate derivatives has indicated preliminary antiviral activities, suggesting the potential of benzamide derivatives in medicinal chemistry for designing new antiviral agents (Hong et al., 2011).

Fluorescence Derivatisation

Benzamide derivatives have been explored for their fluorescence derivatisation properties, particularly in the context of amino acids. This research suggests potential applications in bioanalytical chemistry for tagging and detecting biomolecules, enhancing the study of biological systems and processes (Frade et al., 2007).

Melanoma Cytotoxicity

N-(2-Dialkylaminoethyl)benzamides exhibit selective accumulation in melanoma cells, improving cytotoxicity against these cells while being toxic to non-melanoma cells. This selective accumulation and toxicity highlight the therapeutic potential of benzamide derivatives in treating melanoma, offering insights into drug delivery and targeting mechanisms (Wolf et al., 2005).

将来の方向性

The future directions of “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” and similar compounds could involve further exploration of their potential in various fields of application, such as medical, industrial, biological, and potential drug industries . Their diverse biological activities and potential as precursors for heterocyclic synthesis make them interesting subjects for future research .

特性

IUPAC Name |

3-cyano-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14(2)21(15(3)4)11-6-5-10-20-18(22)17-9-7-8-16(12-17)13-19/h7-9,12,14-15H,10-11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQCUSUGHYQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC=CC(=C1)C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromo-2-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2774700.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2774708.png)

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)